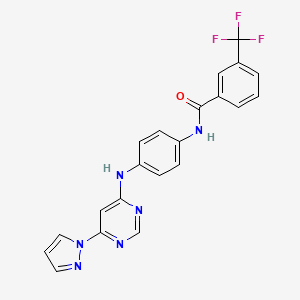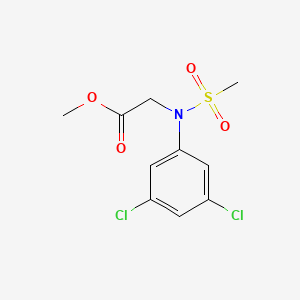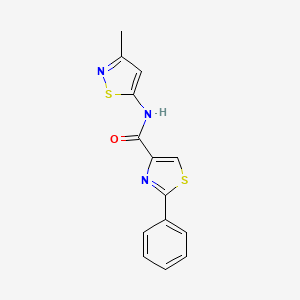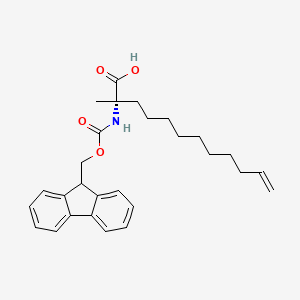![molecular formula C10H16N2 B2537818 5-[(Dimethylamino)methyl]-2-methylaniline CAS No. 107600-25-9](/img/structure/B2537818.png)
5-[(Dimethylamino)methyl]-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(Dimethylamino)methyl]-2-methylaniline” is a chemical compound with the CAS Number: 107600-25-9 . It has a molecular weight of 164.25 and is typically in powder form . The IUPAC name for this compound is 5-[(dimethylamino)methyl]-2-methylaniline .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2/c1-8-4-5-9(6-10(8)11)7-12(2)3/h4-6H,7,11H2,1-3H3 . This indicates that the compound has a structure with 10 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms.
Chemical Reactions Analysis
While specific chemical reactions involving “5-[(Dimethylamino)methyl]-2-methylaniline” are not available in the search results, it’s worth noting that compounds with similar structures have been used in various chemical reactions. For example, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate has been used for O- and N-arylation in SNAr reaction with solvent recovery .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point range of 73-76 degrees Celsius .
Aplicaciones Científicas De Investigación
Green Solvent
“5-[(Dimethylamino)methyl]-2-methylaniline” is a major component of the green solvent, PolarClean . It has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
Efficient Synthesis
The compound can be synthesized efficiently via Michael additions using a retrosynthetic approach . The most advanced, solvent-free synthetic route was optimized in terms of reagent excess and base catalyst selection .
Solvent Recovery
The green solvent, PolarClean, which contains “5-[(Dimethylamino)methyl]-2-methylaniline”, was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery .
Determination of Solvent Properties
Important practical solvent properties and parameters such as dielectric constant, solubility parameters, solvent miscibility, and NMR residual shifts have been determined to facilitate the uptake of “5-[(Dimethylamino)methyl]-2-methylaniline” as a green solvent .
Sustainable Synthesis
The synthesis of “5-[(Dimethylamino)methyl]-2-methylaniline” shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) . Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity, and hazard analysis found the new synthesis to be more sustainable than the patented routes .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
5-[(dimethylamino)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-4-5-9(6-10(8)11)7-12(2)3/h4-6H,7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMHJHNXEBFVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Dimethylamino)methyl]-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2537741.png)
![N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2537742.png)
![N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2537743.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2537744.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2537747.png)
![ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2537749.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537750.png)



![6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one](/img/structure/B2537757.png)